叶绿素a脱镁叶绿素

描述

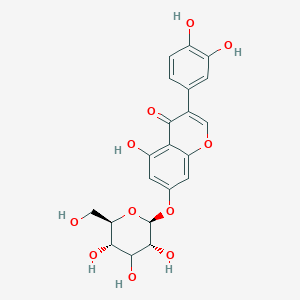

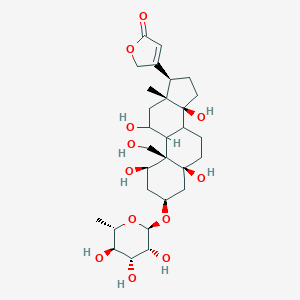

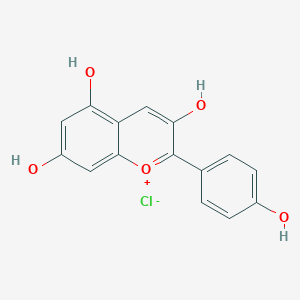

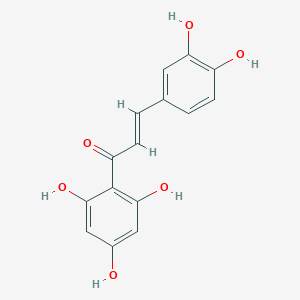

Pheophorbide A is a chlorophyll derivative that results from the breakdown of chlorophyll. It is a product of pheophytin where both the central magnesium atom has been removed and the phytol tail has been hydrolyzed . This compound is known for its use as a photosensitizer in photodynamic therapy, a treatment that utilizes light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells .

科学研究应用

作用机制

叶绿酸a的作用机制涉及其作为光敏剂的作用。 当暴露于光线下时,它会产生活性氧,这些活性氧可以直接杀死肿瘤细胞,破坏肿瘤相关的血管,并激活针对肿瘤细胞的免疫反应 . 它还通过调节脂肪细胞中的脂肪生成转录因子和AMPK来抑制脂肪生成 .

生化分析

Biochemical Properties

Pheophorbide a has shown potential in lowering blood glucose levels, leading to the exploration of its use in diabetes management . It has also shown its effect on enhanced insulin secretion . Pheophorbide a interacts with class I glucose transporters (GLUTs), specifically GLUT4 and GLUT1 . These interactions are crucial as glucose levels are largely regulated by GLUTs .

Cellular Effects

Pheophorbide a has been found to have significant effects on various types of cells and cellular processes. It has been shown to lower blood glucose levels and enhance insulin secretion . It also has anti-proliferative effects on several human cancer cell lines . In pancreatic β cells, it has been observed to increase GLUT1 density when treated with pheophorbide a .

Molecular Mechanism

The molecular mechanism of pheophorbide a involves its interaction with GLUTs. Molecular docking studies revealed better binding affinity of pheophorbide a with GLUT4 and GLUT1 when compared with metformin . This interaction leads to an increase in GLUT1 density in pancreatic β cells .

Temporal Effects in Laboratory Settings

It has been observed that pheophorbide a shows a dose-dependent response on cell viability .

Dosage Effects in Animal Models

In animal models, the effects of pheophorbide a vary with different dosages. For instance, in a study involving nude mice, pheophorbide a treatment reduced the tumor size by 57% after 14 days of treatment .

Metabolic Pathways

Pheophorbide a is involved in the chlorophyll metabolism pathway . It is an intermediate product of this pathway and has been shown to inhibit the growth of certain fungi .

Transport and Distribution

It has been found to be localized in the mitochondria .

Subcellular Localization

Pheophorbide a is localized in the mitochondria . This localization is significant as mitochondria have been proposed to be one of the most effective subcellular targets for photocytotoxicity .

准备方法

叶绿酸a可以通过各种方法制备,包括从天然来源提取和合成路线。 一种常见的方法是从小球藻中提取,其中使用预处理的小球藻粉末,并使用叶绿素酶处理溶液 . 另一种方法涉及制备由叶绿酸a和紫杉醇组成的纳米颗粒,它们是在一步法中制备的 .

化学反应分析

叶绿酸a经历几种类型的化学反应,包括氧化、还原和取代。 在其他卟啉经历异构化反应的条件下,它是稳定的 . 这些反应中常用的试剂和条件包括NADPH、氧气和各种酶,例如叶绿酸a氧化酶 . 从这些反应中形成的主要产物包括双二烯和其他叶绿素分解产物 .

相似化合物的比较

属性

IUPAC Name |

3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/t17-,21-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBXTALJSALNU-LDCXZXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884550 | |

| Record name | Pheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15664-29-6 | |

| Record name | Pheophorbide a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015664296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3S-(3α,4β,21β)]-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHEOPHORBIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA2WNI2HO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pheophorbide a acts as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS) that induce cellular damage, primarily targeting mitochondria and leading to apoptosis. [] This mechanism has been observed in various cancer cell lines, including human epidermoid carcinoma cells (A431) [] and prostate cancer cells (C4-2 and DU-145) [].

A: Research suggests pheophorbide a might improve glucose homeostasis by modulating glucose transporters (GLUTs), particularly GLUT1, crucial for glucose uptake in pancreatic β-cells. Molecular docking studies revealed a strong binding affinity of pheophorbide a with GLUT1, further supported by enhanced GLUT1 density and altered trafficking observed in pancreatic β-cell line (INS-1) experiments. [] This interaction might enhance glucose stimulated insulin secretion (GSIS), potentially benefiting diabetes management.

A: Yes, pheophorbide a is known to induce photosensitivity. Upon ingestion and subsequent exposure to sunlight, it can cause cutaneous photosensitivity in both humans and animals. [, ]

A: The molecular formula of pheophorbide a is C35H36N4O5 and its molecular weight is 592.67 g/mol. [, ]

A: Pheophorbide a exhibits characteristic absorption and emission spectra. Its absorption maxima are typically observed around 408-409 nm (Soret band) and 669 nm (Q band). The fluorescence emission maximum is usually around 669 nm. [, , , ] These spectral properties are crucial for its application as a photosensitizer in PDT.

A: Pheophorbide a exhibits varying solubility and adsorption characteristics depending on the solvent. It tends to adsorb onto glass surfaces from ether and chloroform solutions, but not from acetone or dioxane. [] Acetone is generally recommended as the solvent for quantitative analysis. Its solubility also influences its bioavailability and formulation strategies. [, ]

A: Yes, researchers are exploring various drug delivery systems to improve the targeting and stability of pheophorbide a for PDT. One approach involves conjugating it with biocompatible nanoparticles, such as gold nanorods (Au-NRs). Studies have shown that modified Au-NRs can modulate the fluorescence and singlet oxygen generation of pheophorbide a, enhancing its efficacy against bacteria like Staphylococcus aureus. []

A: While not an enzyme itself, pheophorbide a serves as a substrate for enzymes involved in chlorophyll degradation. One such enzyme is pheophorbidase (Phedase), which catalyzes the conversion of pheophorbide a to a precursor of pyropheophorbide a via demethylation. [] Another enzyme, pheophorbide demethoxycarbonylase (PDC), directly converts pheophorbide a to pyropheophorbide a through demethoxycarbonylation. []

A: Molecular modeling studies have provided valuable insights into the binding interactions of pheophorbide a and its derivatives with different molecules. For instance, modeling studies revealed that diboronated derivatives of methylpheophorbide a are sterically hindered from binding to albumin due to the presence of boron polyhedra, suggesting LDL as a preferred carrier for these derivatives. []

A: Yes, ab initio quantum mechanical calculations have been conducted to characterize the ground state electronic structure of ethyl pheophorbide a. [] These studies have provided insights into the molecular orbital energies and ordering, ionization potentials, and the nature of bonding within the molecule.

A: Yes, the tetrapyrrolic macrocycle structure and the presence of specific functional groups are crucial for the photosensitizing activity of pheophorbide a. [] Modifications to these key structural elements can affect its ability to absorb light energy and generate ROS, ultimately influencing its PDT efficacy.

A: Formulating pheophorbide a presents challenges due to its inherent photosensitivity and variable solubility. [] Exposure to light can degrade the compound, reducing its efficacy. Furthermore, its limited solubility in aqueous solutions can hinder its bioavailability and administration.

A: Researchers are developing novel formulation strategies to overcome these challenges. Examples include encapsulating pheophorbide a within liposomes [] or conjugating it with biocompatible polymers. [] These approaches aim to protect the compound from degradation, enhance its solubility, and improve its delivery to target tissues.

A: While pheophorbide a holds promise for various applications, its use raises potential SHE concerns. Its photosensitizing properties, while beneficial for PDT, necessitate careful handling and disposal to minimize risks to laboratory personnel and the environment. [, ] Moreover, its presence in food and supplements warrants monitoring to prevent potential photosensitivity reactions in consumers. [, ] Further research and the establishment of clear guidelines are crucial to ensure its safe and responsible use.

A: Yes, preclinical studies have demonstrated the potential of pheophorbide a in various applications. For instance, in vitro studies have shown its efficacy against human bladder carcinoma cells [], while in vivo research has demonstrated its larvicidal activity against Fasciola gigantica larvae. [] These findings support further investigation of pheophorbide a as a potential therapeutic agent.

A: Pheophorbide a has shown promising antibacterial activity in preclinical studies. Notably, a study demonstrated its effectiveness in reducing Staphylococcus aureus growth when used in PDT in conjunction with gold nanoparticles. [] These results suggest its potential as an alternative approach to combat bacterial infections.

A: Yes, studies have indicated that the overexpression of certain efflux transporters, like ABCG2, can lead to decreased intracellular accumulation of pheophorbide a and related photosensitizers, contributing to cellular resistance to PDT. [] This highlights the need to investigate strategies to overcome resistance mechanisms and improve the long-term effectiveness of PDT.

A: One major safety concern with pheophorbide a is its potential to induce photosensitivity reactions upon exposure to light. [, ] This adverse effect can manifest as skin redness, inflammation, and even severe burns. Therefore, minimizing light exposure after ingesting pheophorbide a-containing substances is crucial. Further research is necessary to comprehensively assess its toxicological profile and determine safe exposure limits for various applications.

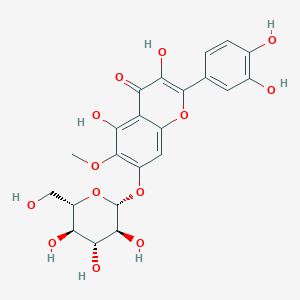

A: Several strategies are being explored to improve the targeted delivery of pheophorbide a. One promising approach involves conjugating the compound to molecules that specifically bind to receptors overexpressed on target cells. For instance, conjugating pheophorbide a to nandrolone, a steroid that binds to the androgen receptor, enhanced its uptake and phototoxic effect in prostate cancer cells expressing the androgen receptor. []

A: High-performance liquid chromatography (HPLC) is widely used to quantify pheophorbide a and its related compounds in various matrices, including biological samples and food products. [, , ] Coupling HPLC with mass spectrometry (MS) enables precise identification and characterization of these compounds. Other techniques, like spectrophotometry and thin-layer chromatography (TLC), can also be employed for analysis, depending on the specific application and sensitivity requirements. [, ]

A: While naturally occurring, the increasing use of pheophorbide a in various applications warrants investigation into its potential environmental impact and degradation pathways. Understanding its fate in the environment and developing strategies to mitigate any adverse effects are essential for its sustainable use. []

A: Besides pheophorbide a, numerous other photosensitizers are under investigation for PDT applications. These include porphyrins, chlorins, and bacteriochlorins, each with unique photophysical and pharmacokinetic properties. [, , , ] The choice of photosensitizer often depends on factors like the target tissue, light source, and desired therapeutic outcome.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。